3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is a heterocyclic aromatic amine with a pyrazole ring substituted at the 1 and 4 positions by an ethyl group and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α,β-unsaturated aldehyde or ketone with substituted phenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)-1H-pyrazol-5-ylpropan-1-ol: Similar structure but with a chlorophenyl group instead of a methoxy group.
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-3-15-8-9(7-14-15)11-6-10(13)4-5-12(11)16-2/h4-8H,3,13H2,1-2H3 |
InChI Key |
QWAILYJERGABOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=CC(=C2)N)OC |
Origin of Product |
United States |
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